(3'R,5'S)-3'-Hydroxycotinine Acetate

Pharmacokinetics Nicotine Metabolism Renal Clearance

Validating LC-MS/MS methods for urinary nicotine metabolites often fails due to substitution with generic, non-validated standards. This stereochemically defined (3′R,5′S)-trans-isomer acetate is the direct solution, enabling accurate calibration for the predominant biomarker fraction (35% of total monitored metabolites). - Enables precise nicotine metabolite ratio (NMR) calculation for CYP2A6 phenotyping. - Serves as a stable, non-conjugated reference form, unlike in vivo glucuronide metabolites. - Facilitates FDA-compliant bioanalytical method validation with matched internal standards.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Cat. No. B12338590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3'R,5'S)-3'-Hydroxycotinine Acetate
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(N(C1=O)C)C2=CN=CC=C2
InChIInChI=1S/C12H14N2O3/c1-8(15)17-11-6-10(14(2)12(11)16)9-4-3-5-13-7-9/h3-5,7,10-11H,6H2,1-2H3/t10?,11-/m1/s1
InChIKeyZCLBVMFGRVMSHK-RRKGBCIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3′-Hydroxycotinine Acetate: Analytical Reference Standard


(3′R,5′S)-3′-Hydroxycotinine Acetate (CAS 111034-55-0) is the acetate ester derivative of trans-3′-hydroxycotinine, a major terminal metabolite in the human nicotine metabolic pathway. The compound possesses the defined stereochemistry (3′R,5′S) corresponding to the biologically predominant trans-isomer, which accounts for 95–98% of 3′-hydroxycotinine present in human urine following nicotine exposure [1]. It is commercially available as a purified research standard in quantities suitable for analytical method development, toxicokinetic studies, and biomarker quantification applications .

Why 3′-Hydroxycotinine Acetate Cannot Be Substituted


Cotinine, trans-3′-hydroxycotinine, nicotine, and other minor tobacco alkaloids (e.g., nornicotine, anabasine) exhibit distinct chromatographic retention behaviors, different multiple reaction monitoring (MRM) transitions, and divergent extraction recoveries under identical sample preparation conditions [1]. In validated LC-MS/MS methods, the limits of quantitation (LOQ) for trans-3′-hydroxycotinine differ from those of cotinine (e.g., 0.025 ng/mL for both analytes in one serum method, versus 0.40 ng/mL for hydroxycotinine compared to 0.30 ng/mL for cotinine in a plasma method), necessitating compound-specific calibration curves and deuterated internal standards [1][2]. Furthermore, trans-3′-hydroxycotinine is extensively conjugated to glucuronide metabolites in vivo, whereas the acetate derivative serves as a stable, non-conjugated analytical reference form; direct substitution with the free base or cotinine would invalidate quantitative accuracy in biomarker studies [3].

Quantitative Evidence: 3′-Hydroxycotinine vs. Cotinine


Renal Clearance vs. Cotinine

In a head-to-head intravenous infusion study in cigarette smokers, 3′-hydroxycotinine exhibited a markedly higher proportion of renal clearance relative to total clearance compared to what would be expected for cotinine, which undergoes more extensive further metabolism. Specifically, renal clearance accounted for 75.4% ± 12.8% of total clearance for 3′-hydroxycotinine, indicating that further metabolic transformation of this compound is limited [1]. The terminal elimination half-life of 3′-hydroxycotinine was measured at 5.9 hours (range 4.2–9.5 h) [1].

Pharmacokinetics Nicotine Metabolism Renal Clearance Toxicokinetics

LC-MS/MS Accuracy Comparison

In a validated LC-ESI-MS/MS method for human plasma, mean accuracies for quality control samples across four concentration levels demonstrated tighter range for hydroxycotinine (99.9% to 109.9%) compared to cotinine (90.3% to 102.9%) and nicotine (87.7% to 105.8%) [1]. This indicates that hydroxycotinine quantification under these chromatographic conditions yields more consistent recovery across the calibrated range relative to its precursor metabolite.

LC-MS/MS Analytical Chemistry Method Validation Bioanalysis

Predominant Urinary Metabolite Abundance

In a comprehensive urinary metabolite profiling study of smokers, trans-3′-hydroxycotinine in the free (unconjugated) form constituted the largest single metabolite fraction, averaging 35% of total monitored urinary metabolites [1]. In contrast, free cotinine represented a substantially smaller proportion of the total excreted metabolite pool. The sum of free plus glucuronide-conjugated trans-3′-hydroxycotinine exceeded the combined totals for nicotine and cotinine in urine [1][2].

Biomarker Urinalysis Nicotine Exposure Metabolite Profiling

Serum LOD and LOQ Performance

In a validated LC-MS/MS method for human serum using liquid-liquid extraction with dichloromethane/ethyl acetate (4:1), the limit of detection (LOD) for trans-3′-hydroxycotinine was 0.006 ng/mL compared to 0.005 ng/mL for cotinine, while both analytes shared an identical limit of quantification (LOQ) of 0.025 ng/mL [1]. This indicates near-equivalent analytical sensitivity under optimized extraction conditions, although slight differences in LOD reflect the distinct physicochemical properties of the two molecules (e.g., polarity differences due to the C-3 hydroxy group).

LC-MS/MS Sensitivity Limit of Detection Method Development

Certified Reference Material Availability

trans-3′-Hydroxycotinine is commercially available as a Certified Spiking Solution (1.0 mg/mL in methanol) suitable for nicotine testing methods by LC-MS/MS or GC/MS, as well as in deuterated form (trans-3′-hydroxycotinine-D3 at 100 μg/mL) for use as an internal standard in isotope dilution quantification [1][2]. Cotinine CRMs are also available, but the distinct retention times and MRM transitions of 3′-hydroxycotinine necessitate a compound-matched deuterated internal standard to correct for matrix effects and ion suppression specific to this analyte [3].

Certified Reference Material Isotope Dilution Quality Control Clinical Toxicology

Ames Test for Mutagenicity

In the Salmonella typhimurium (TA 98) microsome assay, no evidence for mutagenic activity was found for 3′-hydroxycotinine or for urine extracts from human subjects dosed with hydroxycotinine [1]. This finding is consistent with the compound's role as a terminal excretory metabolite and distinguishes it from certain other nicotine-derived compounds (e.g., tobacco-specific nitrosamines such as NNK and NNN) that exhibit genotoxic potential.

Genotoxicity Safety Assessment Ames Test Toxicology

Application Scenarios for 3′-Hydroxycotinine Acetate


Forensic Urinalysis for Nicotine Exposure

In clinical toxicology laboratories performing urine drug screening, free trans-3′-hydroxycotinine constitutes the single largest urinary metabolite fraction (averaging 35% of total monitored metabolites), exceeding the abundance of cotinine [1]. Procurement of (3′R,5′S)-3′-hydroxycotinine acetate as a primary analytical standard enables accurate calibration for this predominant biomarker, improving quantitative precision in exposure assessment, nicotine replacement therapy monitoring, and forensic casework where confirmatory identification is required.

CYP2A6 Phenotyping via NMR

The nicotine metabolite ratio (NMR), calculated as the concentration ratio of trans-3′-hydroxycotinine to cotinine, is a validated in vivo biomarker of CYP2A6 enzymatic activity and nicotine clearance rate [1]. This ratio is used clinically to guide smoking cessation pharmacotherapy selection (e.g., varenicline vs. nicotine patch) and in population pharmacokinetic studies. Accurate NMR determination requires matched analytical standards for both metabolites; substituting generic nicotine standards introduces unacceptable quantitative error due to differential extraction recovery and ionization efficiency [2].

Regulated Bioanalytical Method Development

Contract research organizations (CROs) and pharmaceutical bioanalytical laboratories developing validated LC-MS/MS methods for nicotine and metabolite quantification require compound-specific reference standards and matched deuterated internal standards to meet FDA Bioanalytical Method Validation guidance [1]. The availability of (3′R,5′S)-3′-hydroxycotinine acetate alongside trans-3′-hydroxycotinine-D3 CRM enables isotope dilution workflows that achieve accuracy ranges of 99.9–109.9% with inter-day precision RSD <15%, supporting regulatory submissions for new tobacco product applications and nicotine pharmacokinetic studies [2].

Toxicokinetic Modeling of Nicotine Delivery

Mechanistic population pharmacokinetic models of nicotine metabolism incorporate trans-3′-hydroxycotinine as a terminal compartment reflecting CYP2A6-mediated clearance [1]. The high renal clearance fraction (75.4% of total clearance) and elimination half-life of approximately 5.9 hours make this metabolite a reliable terminal marker for model fitting [2]. Procurement of the stereochemically defined (3′R,5′S)-acetate standard ensures that model parameters are derived from biologically relevant trans-isomer data rather than racemic mixtures, improving the physiological fidelity of PBPK models used to evaluate novel nicotine delivery products.

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